Mannitol hexanitrate

Vasodilation Pharmacokinetics Cardiovascular Pharmacology

Mannitol hexanitrate (MHN), a nitrate ester of the sugar alcohol mannitol, is a versatile compound with established roles as both a secondary explosive and a vasodilator in medical applications. It is characterized by its high density (1.73 g/cm³) and a detonation velocity of 8260 m/s.

Molecular Formula C6H8N6O18
Molecular Weight 452.16 g/mol
CAS No. 130-39-2
Cat. No. B089765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannitol hexanitrate
CAS130-39-2
SynonymsMannitol nitrate
Molecular FormulaC6H8N6O18
Molecular Weight452.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyDGMJZELBSFOPHH-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, acetone, ether
Very soluble in benzene
Insoluble in water
In water, 54.8 mg/L at 25 °C (est)

Mannitol Hexanitrate (MHN, CAS 130-39-2): Nitrate Ester Procurement and Selection Overview


Mannitol hexanitrate (MHN), a nitrate ester of the sugar alcohol mannitol, is a versatile compound with established roles as both a secondary explosive and a vasodilator in medical applications [1]. It is characterized by its high density (1.73 g/cm³) [1] and a detonation velocity of 8260 m/s [2]. In its pure form, it is a powerful explosive, but when diluted with carbohydrates in a ratio of 1:9 or greater, it becomes non-explosive and can be safely used as a hypotensive agent [3]. This dual-use nature, governed by its formulation, is a critical factor for scientific and industrial procurement.

Why Generic Substitution Fails: Mannitol Hexanitrate's Distinct Performance vs. In-Class Nitrate Esters


Generic substitution among nitrate esters is not advisable due to significant differences in their pharmacological onset, duration of action, and biochemical interactions. For instance, mannitol hexanitrate demonstrates a notably longer onset time to blood pressure reduction (55 minutes) compared to nitroglycerin (2 minutes) and a much longer duration of action (252 minutes vs. 20 minutes for nitroglycerin) [1]. Furthermore, in vitro studies show divergent effects on myocardial oxygen consumption: MHN stimulates oxygen uptake in isolated rabbit atrial tissue, whereas glyceryl trinitrate decreases it [2]. These critical functional disparities underscore the necessity for precise compound selection rather than in-class substitution.

Product-Specific Quantitative Evidence: Mannitol Hexanitrate vs. Nitrate Ester Comparators


Comparative Pharmacodynamics: MHN's Delayed Onset and Prolonged Vasodilation vs. Nitroglycerin

In a head-to-head clinical study of hypertensive and normal subjects, mannitol hexanitrate (MHN) demonstrated a significantly different temporal profile for blood pressure reduction compared to nitroglycerin (GTN). MHN's average onset of action was 55 minutes, which is 53 minutes slower than GTN's 2-minute onset. Conversely, the average duration of MHN's effect was 252 minutes, over twelve times longer than GTN's 20-minute duration [1]. This profile defines MHN for applications requiring prolonged, rather than immediate, vasodilation.

Vasodilation Pharmacokinetics Cardiovascular Pharmacology

Divergent Myocardial Metabolic Effects: MHN's Oxygen Uptake Stimulation vs. GTN's Depression

In a comparative in vitro study using isolated rabbit atrial tissue, mannitol hexanitrate (MANHN) at a concentration of 442 µM stimulated oxygen uptake. This effect directly contrasts with that of glyceryl trinitrate (GTN), which decreased oxygen uptake at the same concentration [1]. This finding indicates a distinct metabolic interaction for MHN, potentially uncoupling oxidative phosphorylation, a property not shared by GTN in this model.

Myocardial Metabolism Nitrate Ester Oxygen Consumption

Thermal Stability Ranking: MHN's Lower Stability Threshold vs. PETN and DiPEHN

A systematic study using non-isothermal TG and DSC techniques established a definitive order of thermal stability for ten nitric esters. Based on the critical temperature of thermal decomposition, mannitol hexanitrate (MHN) was found to be less stable than several comparators, including pentaerythritol tetranitrate (PETN) and dipentaerythritol hexanitrate (DiPEHN). The complete stability ranking was MHN < XPN < TMPTN < SHN < NIBGT < ETN < PETN < DiPEHN [1].

Thermal Stability Energetic Materials Differential Scanning Calorimetry

Enhanced Sensitivity Profile: MHN's Shock Sensitivity vs. PETN

Mannitol hexanitrate (MHN) exhibits a distinct sensitivity profile compared to the widely used secondary explosive pentaerythritol tetranitrate (PETN). While its friction sensitivity is comparable to PETN, MHN's shock sensitivity is reported to be higher. Specifically, its shock sensitivity is noted as being more sensitive than PETN and slightly below the threshold typically separating primary from secondary explosives [1].

Explosive Sensitivity Energetic Materials Safety Profile

Formulation-Dependent Safety: The 1:9 Carbohydrate Dilution Threshold

Mannitol hexanitrate's classification as an explosive or a safe pharmaceutical agent is strictly dependent on its formulation. Regulatory and historical pharmaceutical practice dictate that it is considered non-explosive and suitable for therapeutic use only when diluted with a carbohydrate (e.g., lactose) in a ratio of at least 1 part MHN to 9 parts carbohydrate (or greater) [1]. This is a specific and well-defined threshold.

Pharmaceutical Formulation Safety Explosive Mitigation

Best Application Scenarios for Mannitol Hexanitrate (MHN) Based on Differentiated Evidence


Specialty Explosives: Energetic Material with Tailored Sensitivity

For applications requiring a secondary explosive with a specific sensitivity profile, mannitol hexanitrate (MHN) offers a well-characterized alternative. With a detonation velocity of 8260 m/s and a shock sensitivity that is higher than PETN's but still within the secondary explosive range, MHN provides a quantifiably different performance window [1]. Its thermal stability, which is lower than that of PETN and DiPEHN [2], must be factored into storage and operational safety protocols. This makes MHN suitable for specialized detonators or booster charges where its specific energetic and sensitivity parameters are required, rather than as a general-purpose explosive.

Reference Compound in Nitrate Ester Research

Mannitol hexanitrate serves as an invaluable reference compound for investigating the structure-activity relationship of nitrate esters. Its distinct in vitro metabolic effect—stimulating myocardial oxygen uptake at 442 µM in contrast to the depressant effect of nitroglycerin [1]—provides a clear functional comparator. This divergent biochemical behavior makes MHN a critical tool for dissecting the molecular mechanisms of organic nitrates, far beyond a simple vasodilator probe.

Long-Acting Vasodilator Research in Hypertension Models

In experimental pharmacology, mannitol hexanitrate (MHN) is a prototype for studying long-acting vasodilator therapies. Clinical evidence demonstrates a significantly prolonged duration of blood pressure reduction of 252 minutes, compared to just 20 minutes for nitroglycerin, alongside a delayed onset of 55 minutes [1]. This pharmacokinetic profile makes MHN the compound of choice for researchers developing or benchmarking sustained-release cardiovascular medications, where an immediate drop in blood pressure is not the primary therapeutic goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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